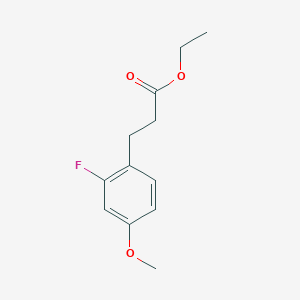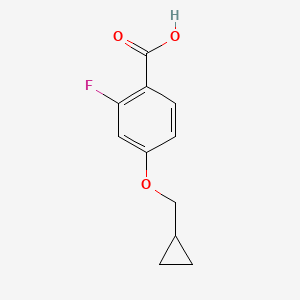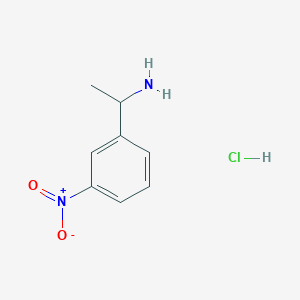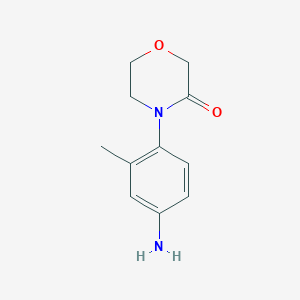
3,5-Difluoro-2'-methylbenzophenone
Übersicht
Beschreibung
3,5-Difluoro-2’-methylbenzophenone is a chemical compound with the following properties:
- IUPAC Name : (3,5-difluorophenyl)(2-methylphenyl)methanone
- Molecular Formula : C14H10F2O
- Molecular Weight : 232.23 g/mol
- CAS Number : Not specified
Molecular Structure Analysis
The molecular structure of 3,5-Difluoro-2’-methylbenzophenone consists of a benzophenone core with two fluorine atoms at positions 3 and 5 on one phenyl ring and a methyl group on the other phenyl ring.
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including nucleophilic substitutions, Friedel-Crafts acylation, and other aromatic transformations. However, specific reaction pathways would require further investigation.
Physical And Chemical Properties Analysis
- Melting Point : Not specified
- Boiling Point : Not specified
- Solubility : Solubility in various solvents remains to be determined.
- Appearance : Likely a solid or crystalline material.
Wissenschaftliche Forschungsanwendungen
Photophysical Behavior in RNA Imaging
3,5-Difluoro-2'-methylbenzophenone derivatives are significant in RNA imaging. A study by Santra et al. (2019) explored the photophysical behavior of DFHBI and its analogs, which bind to the Spinach aptamer for imaging RNA. They found that these molecules are weakly fluorescent in liquid solvents, and their fluorescence is enhanced when photoisomerization is impeded. This research contributes to understanding how solvent interactions and photoisomerization affect the fluorescence of DFHBI-type molecules.
Sensory Applications in Metal Detection
Another study by Ye et al. (2014) developed a new chemosensor based on o-aminophenol, synthesized by condensing methyl 3,5-diformyl-4-hydroxybenzoate with o-aminophenol, showing high selectivity and sensitivity toward Al3+ ions. This sensor could potentially be used for bio-imaging fluorescent probes to detect Al3+ in human cervical HeLa cancer cell lines, illustrating the compound's application in sensitive metal detection and cellular imaging.
Electrochemical Reduction Studies
Research by Schwientek et al. (1999) investigated the electrochemical reduction of 4-methylbenzophenone and acetophenone using chiral poly(pyrroles). They found up to 17% optical purity of the corresponding alcohols, demonstrating the compound's utility in asymmetric induction in electrochemical processes.
Photoreactivity in Organic Chemistry
In the field of organic chemistry, Plíštil et al. (2006) studied the photoreactivity of certain acetophenones, revealing insights into the formation of indanone derivatives by hydrogen migration and cyclization. This research highlights the compound's relevance in synthetic organic chemistry, particularly in photoreactions.
Thermal and Optical Properties
An investigation into the thermal and optical properties of methylbenzophenones was conducted by Silva et al. (2006). They derived the standard molar enthalpies of formation of various isomers of methylbenzophenone, offering valuable data for understanding the thermodynamic properties of these compounds.
Safety And Hazards
Safety information, toxicity, and hazards associated with 3,5-Difluoro-2’-methylbenzophenone are not explicitly provided in the retrieved sources. Researchers should exercise caution and follow proper safety protocols when handling this compound.
Zukünftige Richtungen
Future research could focus on:
- Synthetic Methods : Developing efficient synthetic routes for 3,5-Difluoro-2’-methylbenzophenone.
- Biological Activity : Investigating potential applications, such as pharmaceuticals or materials.
- Safety Assessment : Conducting toxicity studies and assessing environmental impact.
Please note that this analysis is based on available information, and further exploration is essential for a comprehensive understanding of this compound. For more detailed insights, consult additional scientific literature12.
Eigenschaften
IUPAC Name |
(3,5-difluorophenyl)-(2-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O/c1-9-4-2-3-5-13(9)14(17)10-6-11(15)8-12(16)7-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSKINXILVBMBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-2'-methylbenzophenone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




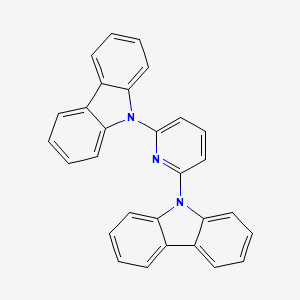




![1-[4-(Trifluoromethoxy)phenyl]piperidin-4-one](/img/structure/B1359268.png)
